molecular formula C14H14N2O2S2 B2857679 2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide CAS No. 895458-70-5

2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide

Cat. No.: B2857679
CAS No.: 895458-70-5
M. Wt: 306.4
InChI Key: WVJZXJJXJLVYCG-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. This compound is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different areas of scientific research.

Future Directions

There are several future directions for the study of 2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential as a fluorescent probe for detecting metal ions in biological systems, and the exploration of its potential applications in drug discovery and development. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential anti-inflammatory and anti-cancer properties.

Synthesis Methods

2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide can be synthesized using different methods, including the reaction of 2-(2-bromoacetamido)thiophene-3-carboxamide with p-tolylthiol in the presence of a base. The reaction proceeds via the substitution of the bromine atom with the thiol group, resulting in the formation of this compound. Other methods for synthesizing this compound have also been reported in the literature, including the reaction of 2-(2-chloroacetamido)thiophene-3-carboxamide with p-tolylthiol using a base as a catalyst.

Scientific Research Applications

2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide has been studied for its potential applications in different areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential inhibitor of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. In biochemistry and pharmacology, this compound has been studied for its potential anti-inflammatory and anti-cancer properties. This compound has also been investigated as a potential fluorescent probe for detecting metal ions in biological systems.

Properties

IUPAC Name

2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-9-2-4-10(5-3-9)20-8-12(17)16-14-11(13(15)18)6-7-19-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJZXJJXJLVYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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